N-Acetyl Norgestimate-d6

LC-MS/MS Bioanalysis Internal Standard

N-Acetyl Norgestimate-d6 is a deuterium-labeled isotopologue (+6 Da) of N-Acetyl Norgestimate, a critical intermediate in norgestimate API synthesis. Its near-identical physicochemical behavior to the unlabeled analyte ensures precise co-elution in LC-MS/MS, effectively compensating for matrix effects and ion suppression. This ≥98% pure stable isotope-labeled internal standard (SIL-IS) is essential for validated bioanalytical methods in pharmacokinetic studies, bioequivalence trials, and ANDA impurity profiling. Substitution with non-deuterated standards compromises data integrity and regulatory compliance. For research use only.

Molecular Formula C25H33NO4
Molecular Weight 417.6 g/mol
CAS No. 1263195-02-3
Cat. No. B602512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Norgestimate-d6
CAS1263195-02-3
SynonymsNorgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6
Molecular FormulaC25H33NO4
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34
InChIInChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D
InChIKeyJWLHCJCKDYVRNJ-RWWDXLKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Norgestimate-d6 (CAS 1263195-02-3): Deuterated Progestin Intermediate and Click Chemistry Reagent for Quantitative Bioanalysis


N-Acetyl Norgestimate-d6 is a deuterium-labeled analog of N-Acetyl Norgestimate, an intermediate of the synthetic progestin norgestimate . The compound bears six deuterium atoms (d6) replacing specific hydrogen atoms in the steroid core , which increases its molecular mass from 411.53 Da (unlabeled) to 417.57 Da [1]. This mass shift, combined with near-identical physicochemical properties to the unlabeled analyte, establishes the compound as a Class 1 stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Additionally, the molecule retains an alkyne functional group, rendering it competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in chemical biology applications . The compound is supplied as a research-grade reagent with a purity specification of ≥98% and is intended exclusively for analytical and in vitro research use .

Why N-Acetyl Norgestimate-d6 Cannot Be Substituted by Unlabeled N-Acetyl Norgestimate or Alternative Deuterated Analogs in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, substituting N-Acetyl Norgestimate-d6 with unlabeled N-Acetyl Norgestimate (Δm = 0 Da relative to the target analyte) introduces a critical method failure mode: the internal standard co-elutes with and is spectrally indistinguishable from the analyte, rendering accurate peak integration and matrix-effect correction impossible [1]. While other deuterated standards such as Norgestimate-d6 or 17-Desacetyl Norgestimate-d6 are chemically similar, they differ in their exact molecular structure (e.g., absence of the N-acetyl moiety or different deuteration positions), leading to distinct extraction recovery rates, chromatographic retention times, and ionization efficiencies in biological matrices [2]. Regulatory guidance (e.g., FDA Bioanalytical Method Validation) mandates that the internal standard exhibit extraction and ionization behavior identical to the analyte; deviations introduced by structural analogs or differently deuterated species can result in differential matrix effects that compromise assay accuracy and precision, potentially invalidating bioequivalence study data [3].

N-Acetyl Norgestimate-d6 (CAS 1263195-02-3): Quantitative Differentiation Evidence for Procurement and Method Selection


Mass Spectrometric Discrimination: 6 Da Mass Shift Ensures Baseline Resolution from Unlabeled N-Acetyl Norgestimate

N-Acetyl Norgestimate-d6 provides a +6 Da mass increment relative to unlabeled N-Acetyl Norgestimate, enabling complete baseline separation in the MS1 scan and distinct precursor ion selection for MS/MS quantitation. This mass difference is critical because unlabeled N-Acetyl Norgestimate (C25H33NO4, 411.53 Da) cannot serve as an internal standard for itself; the d6-labeled version (C25H27D6NO4, 417.57 Da) is necessary for isotope dilution MS [1]. The mass shift is sufficiently large to avoid isotopic overlap from naturally occurring 13C isotopes of the analyte [2].

LC-MS/MS Bioanalysis Internal Standard

Purity Specification: ≥98% Purity Minimizes Interference in Low-pg/mL Quantitative Assays

N-Acetyl Norgestimate-d6 is supplied with a minimum purity specification of ≥98%, as documented by multiple independent vendors . This purity level is essential when the internal standard is spiked into biological matrices at low concentrations (e.g., 50–500 pg/mL), as any impurity co-eluting with the analyte or internal standard transition can introduce systematic bias in the calibration curve [1]. Lower-purity deuterated standards (e.g., 95% or unspecified) may contain unlabeled N-Acetyl Norgestimate as an impurity, which directly contributes to the analyte signal and underestimates the true internal standard response, leading to overestimation of analyte concentration [2].

Purity Quality Control Trace Analysis

Dual Functionality: Alkyne-Containing Deuterated Probe for CuAAC Click Chemistry and MS Quantitation

Unlike simple deuterated internal standards that serve only as MS tracers, N-Acetyl Norgestimate-d6 retains the terminal alkyne group present in the parent molecule, enabling its use as a bifunctional probe in chemical biology workflows . Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing tags, fluorophores, or affinity handles while simultaneously providing a +6 Da isotopic signature for downstream MS analysis . In contrast, alternative deuterated norgestimate derivatives such as Norgestimate-d6 or 17-Desacetyl Norgestimate-d6 may lack the intact alkyne functionality or the specific N-acetyl moiety, limiting their utility in click chemistry applications [1].

Click Chemistry CuAAC Chemical Biology

Matrix Effect Mitigation: Deuterated SIL-IS Reduces Ion Suppression Variability Relative to Structural Analogs

Stable isotope-labeled internal standards (SIL-IS) such as N-Acetyl Norgestimate-d6 are chemically identical to the analyte except for isotopic substitution, and therefore co-elute with the analyte and experience identical matrix-induced ion suppression or enhancement [1]. This co-elution ensures that the analyte-to-IS peak area ratio remains constant even as absolute ion intensity varies across injections and sample matrices. In contrast, structural analog internal standards (e.g., using Norgestimate-d6 to quantify N-Acetyl Norgestimate) may exhibit different retention times and encounter different regions of the solvent gradient where matrix components elute, leading to differential ion suppression and inaccurate quantification [2][3].

Matrix Effect Ion Suppression LC-MS/MS

Validated Application Scenarios for N-Acetyl Norgestimate-d6 (CAS 1263195-02-3) in Pharmaceutical Bioanalysis and Chemical Biology


Quantitative Bioanalysis of N-Acetyl Norgestimate in Plasma for Pharmacokinetic Studies

N-Acetyl Norgestimate-d6 is added at a fixed concentration (e.g., 100–500 pg/mL) to human plasma samples prior to liquid-liquid extraction with hexane/ethyl acetate [1]. Following derivatization (e.g., with dansyl chloride to enhance MS sensitivity) and UPLC-MS/MS analysis on a C18 column under gradient elution, the analyte (N-Acetyl Norgestimate) is quantified using the peak area ratio of analyte (m/z 412 → product ion) to internal standard (m/z 418 → corresponding product ion) [2]. This workflow corrects for extraction recovery variability and matrix-induced ion suppression, enabling accurate determination of drug concentrations at low pg/mL levels required for regulatory bioequivalence studies .

Method Validation and Cross-Validation of LC-MS/MS Assays for Norgestimate-Related Analytes

During method development and validation for Norgestimate and its metabolites, N-Acetyl Norgestimate-d6 serves as a critical internal standard for the specific quantification of N-Acetyl Norgestimate, distinct from the internal standards used for Norgestimate (Norgestimate-d6) and 17-Desacetyl Norgestimate (DNGM-d6) [1]. This orthogonal internal standardization approach ensures that each analyte in a multi-analyte panel has a matched SIL-IS, satisfying FDA Bioanalytical Method Validation requirements for specificity, accuracy (85–115% at all QC levels), and precision (CV ≤15%) [2]. The use of matched deuterated standards for each analyte eliminates cross-interference and simplifies the establishment of lower limits of quantitation (LLOQ) in the 5–25 pg/mL range .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Target Identification

N-Acetyl Norgestimate-d6, bearing a terminal alkyne, can be covalently linked to azide-functionalized biotin, fluorescent dyes, or affinity matrices via CuAAC click chemistry [1]. This enables the generation of deuterium-labeled affinity probes for pull-down experiments aimed at identifying norgestimate-binding proteins or for visualizing subcellular localization in cellular imaging studies [2]. The deuterium label remains intact throughout the conjugation reaction, allowing downstream MS-based quantification of probe incorporation or release of bound analytes following enrichment .

Stability Studies and Metabolite Tracking in In Vitro Microsomal Incubations

In in vitro hepatic microsomal stability assays, N-Acetyl Norgestimate-d6 can be spiked into incubation mixtures at a known concentration and used to normalize for sample-to-sample variability in LC-MS/MS analysis [1]. Because the deuterated compound undergoes metabolism at a rate nearly identical to the unlabeled analyte (with potential minor kinetic isotope effects at the deuterated positions), the disappearance of the analyte relative to the internal standard provides a robust measure of intrinsic clearance (CLint) [2]. This application supports early-stage drug metabolism and pharmacokinetics (DMPK) profiling of norgestimate prodrug activation pathways .

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